molecular formula C15H14ClN3 B12978058 2-Phenyl-1H-indole-5-carboximidamide hydrochloride

2-Phenyl-1H-indole-5-carboximidamide hydrochloride

Cat. No.: B12978058
M. Wt: 271.74 g/mol
InChI Key: QEEWEQFTJLGWAW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1H-indole-5-carboximidamide hydrochloride typically involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring systemThe reaction conditions often involve the use of methanesulfonic acid under reflux in methanol, yielding the desired product in good yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1H-indole-5-carboximidamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

2-Phenyl-1H-indole-5-carboximidamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-indole-5-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1H-indole-5-carboximidamide hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

IUPAC Name

2-phenyl-1H-indole-5-carboximidamide;hydrochloride

InChI

InChI=1S/C15H13N3.ClH/c16-15(17)11-6-7-13-12(8-11)9-14(18-13)10-4-2-1-3-5-10;/h1-9,18H,(H3,16,17);1H

InChI Key

QEEWEQFTJLGWAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C(=N)N.Cl

Origin of Product

United States

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